molecular formula C10H17NO4 B14767934 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid

6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid

Cat. No.: B14767934
M. Wt: 215.25 g/mol
InChI Key: WMEWMNQLNRQDQP-UHFFFAOYSA-N
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Description

6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid is a synthetic organic compound with a unique structure that includes a tetrahydrofuran ring and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid typically involves the reaction of 6-aminohexanoic acid with tetrahydrofuran-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis. For example, an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 can be used to produce 6-oxohexanoic acid from 6-aminohexanoic acid . This method is advantageous due to its high yield and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxohexanoic acid derivatives, while reduction can produce 6-hydroxyhexanoic acid derivatives.

Scientific Research Applications

6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A precursor in the synthesis of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid.

    Tetrahydrofuran-3-ylamine: Another precursor used in the synthesis.

    6-Oxohexanoic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both a tetrahydrofuran ring and a hexanoic acid chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

6-oxo-6-(oxolan-3-ylamino)hexanoic acid

InChI

InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-8-5-6-15-7-8/h8H,1-7H2,(H,11,12)(H,13,14)

InChI Key

WMEWMNQLNRQDQP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC(=O)CCCCC(=O)O

Origin of Product

United States

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